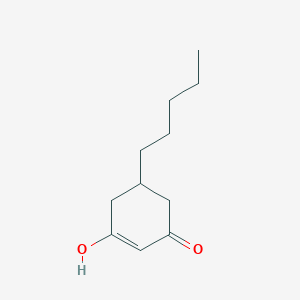

3-Hydroxy-5-pentylcyclohex-2-enone

Description

Contextualization within the Cyclohexenone Chemical Class

Cyclohexenones are a class of organic compounds featuring a six-membered ring containing a ketone and a carbon-carbon double bond. organic-chemistry.org This arrangement of functional groups, specifically an α,β-unsaturated ketone, makes them versatile intermediates in organic synthesis. organic-chemistry.org They are known to participate in a variety of important chemical transformations, including Michael additions and Robinson annulations, which are fundamental reactions for forming new carbon-carbon bonds and constructing complex cyclic systems. organic-chemistry.org

The parent compound, cyclohex-2-en-1-one, is a well-studied molecule used in the synthesis of pharmaceuticals and fragrances. organic-chemistry.org The addition of substituents to the cyclohexenone ring, as in the case of 3-Hydroxy-5-pentylcyclohex-2-enone, modifies the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. The hydroxyl group at the 3-position and the pentyl group at the 5-position introduce specific functionalities that can be exploited in targeted synthetic strategies.

Significance of the this compound Scaffold in Organic Chemistry and Chemical Biology

The significance of the this compound scaffold is primarily derived from its utility as a synthetic intermediate. The synthesis of the broader class of 3-alkyl-5-hydroxycyclohex-2-enones has been reported, highlighting a synthetic strategy that involves an intramolecular cyclization through an aldol (B89426) addition/sulfinate elimination tandem reaction. lookchem.com This methodology provides a route to this class of compounds, which were not widely reported in the literature prior to this work. lookchem.com

The structural motif of a 3-substituted-5-hydroxycyclohex-2-enone is found in natural products, such as prelunularin, which has been isolated from the plant Ricciocarpos natans. lookchem.com The existence of this scaffold in nature suggests potential biological relevance and provides a rationale for the synthesis of analogues like this compound for biological evaluation. While specific biological activities for this compound are not extensively documented, related hydroxy-cyclohexenone structures have been investigated for a range of biological effects. researchgate.net

A United States patent describes the use of substituted 3-hydroxy-cyclohexene-2-ones as intermediate products for a variety of organic syntheses. google.com These applications include the production of cyclic amino acids, esters, and hydroxy acids. google.com Furthermore, they are mentioned as potential raw materials for plastics, such as polyamides and ketonic resins, and as modifiers for phenolic and epoxide resins. google.com This indicates a potential industrial relevance for this class of compounds.

Current Research Frontiers Pertaining to the Compound

Current research involving this compound appears to be focused on its role as a synthetic precursor. Its commercial availability is typically for research purposes, implying its use in the construction of more complex molecules. bldpharm.combldpharm.com The synthesis of 3-alkyl-5-hydroxycyclohex-2-enones is a key area of interest, as it opens up pathways to novel compounds and potential natural product analogues. lookchem.com

The frontiers of research for this and related compounds likely involve their incorporation into larger, more complex molecular architectures with potential applications in materials science and medicinal chemistry. The development of new synthetic methods to access these cyclohexenone derivatives in an efficient and stereoselective manner is also a significant area of ongoing research in organic chemistry. organic-chemistry.org The exploration of the biological activities of compounds derived from this compound and its analogues represents another frontier, driven by the presence of this core structure in some natural products. lookchem.com

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58016-29-8 | bldpharm.combldpharm.comchemsigma.comchemcd.com |

| Molecular Formula | C₁₁H₁₈O₂ | chemcd.com |

| Molecular Weight | 182.26 g/mol | chemcd.com |

| Purity | 95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-pentylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHXMWWKQZREOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612163 | |

| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58016-29-8 | |

| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformation Pathways

De Novo Synthesis of the 3-Hydroxy-5-pentylcyclohex-2-enone Core Structure

Multicomponent Condensation Reactions and Cyclization Protocols

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like substituted cyclohexanones in a single step, enhancing pot, atom, and step economy. nih.gov These reactions involve the condensation of three or more starting materials. For the synthesis of polysubstituted cyclohexanone (B45756) rings, a common approach involves the condensation of aldehydes with β-keto esters or 1,3-diketones. semanticscholar.org A pseudo five-component reaction, for instance, can yield highly functionalized cyclohexanone derivatives through the reaction of diketene, primary aliphatic amines, and aromatic aldehydes. semanticscholar.orgresearchgate.net While not directly yielding the target molecule, these methodologies establish a framework where appropriate selection of non-aromatic aldehydes and dicarbonyl compounds could lead to the this compound scaffold.

Another powerful strategy involves intramolecular cyclization. A patented process describes the production of 3-hydroxy-cyclohexene-2-ones by reacting a cyanoethylated aliphatic ketone in a polar solvent. google.com By selecting a starting ketone where one of the substituents is a pentyl group (an alkyl group of 5 carbon atoms), this process can be tailored to produce the target compound. google.com The reaction proceeds under reflux conditions, often in water with a mineral acid catalyst. google.com Similarly, cascade reactions, such as inter–intramolecular double Michael additions, can be used to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov

Targeted Functionalization of Precursor Cyclohexenones

An alternative to building the ring from scratch is the targeted functionalization of a pre-existing cyclohexenone or cyclohexanone core. Various methods exist for the α,β-dehydrogenation of saturated ketones to form the corresponding enones. organic-chemistry.org For instance, a 5-pentylcyclohexanone could be subjected to dehydrogenation using an allyl-palladium catalyst system to introduce the double bond, followed by functionalization at the C3 position to install the hydroxyl group. organic-chemistry.org

Conversely, one could start with a cyclohexenone and introduce the pentyl group at the 5-position. This is commonly achieved through a Michael (or conjugate) addition reaction, where an organocuprate reagent derived from a pentyl halide adds to the β-carbon of the enone system.

Catalytic Approaches in Cyclohexenone Annulation and Derivatization

Catalysis plays a pivotal role in the modern synthesis of cyclohexenone derivatives, offering mild conditions and high selectivity. nih.govresearchgate.net Tandem carbene and photoredox-catalyzed processes have been developed for a formal [5+1] cycloaddition to synthesize substituted cycloalkanones. nih.gov Transition metals like rhodium, palladium, and gold are also extensively used. Cationic Rh(I) can catalyze [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide to afford cyclohexenones. organic-chemistry.org Palladium catalysts are employed for various transformations, including intramolecular oxidative alkylation of ζ-alkenyl β-keto esters and the dehydrogenation of cyclohexanones. organic-chemistry.org

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins provide an efficient route to highly functionalized cyclohexenes, which can be precursors to cyclohexenones. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Tandem Carbene and Photoredox | [5+1] Cycloaddition | Convergent synthesis under mild conditions. | nih.gov |

| Cationic Rh(I) | [5+1] Cycloaddition | Forms β,γ- or α,β-cyclohexenones from vinylcyclopropanes. | organic-chemistry.org |

| Palladium(II) | Intramolecular Oxidative Alkylation | Cyclization of ζ-alkenyl β-keto esters. | organic-chemistry.org |

| Triarylphosphine (Organocatalyst) | [4+2] Annulation | Efficient synthesis of highly functionalized cyclohexenes. | nih.gov |

| Platinum(IV) | Regioselective Annulation | In situ generation from a Pt(II) precatalyst for diverse annulations. | researchgate.net |

Green Chemistry Methodologies in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One approach involves using L-histidine, a naturally occurring amino acid, as a catalyst for the condensation reaction to form 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) in an ionic liquid, [bmim]BF4. capes.gov.br This system serves as a green and recyclable alternative to volatile organic solvents. capes.gov.br The application of solvent-free reaction conditions, often facilitated by organocatalysts, is another green strategy that has been successfully used for synthesizing Wieland-Miescher ketone analogues. mdpi.com Furthermore, the use of water as a solvent, as described in the patent for producing 3-hydroxy-cyclohexene-2-ones, represents a significant move towards greener process chemistry. google.com

Stereochemical Control in this compound Synthesis

Introducing stereocenters with high fidelity is a critical challenge in organic synthesis. For this compound, the carbon at the 5-position is a stereocenter, necessitating methods that can control its configuration.

Enantioselective and Diastereoselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts. Organocatalysis has proven particularly effective for the enantioselective synthesis of substituted cyclohexenones. For example, proline and its derivatives can catalyze the enantioselective synthesis of cyclohexenones bearing an all-carbon quaternary stereocenter at the C4 position with high enantioselectivities. thieme-connect.com Similarly, chiral primary amines have been used to obtain (R)- or (S)-Wieland-Miescher ketone and its analogues in excellent yields and selectivities (up to 96% ee). mdpi.com

Transition metal catalysis also provides powerful enantioselective methods. Chiral ruthenium complexes are highly effective for asymmetric transfer hydrogenation reactions, which can be used to prepare enantiomerically enriched 4-hydroxy-2-cyclohexenone derivatives. mdpi.com Nickel-hydride catalysis, in conjunction with chiral bisoxazoline ligands, enables the asymmetric hydroalkylation of racemic cycloalkenes to produce 1,2-cis disubstituted cycloalkanes with high regio-, diastereo-, and enantioselectivity.

Diastereoselective synthesis controls the relative stereochemistry between multiple stereocenters. Cascade reactions, such as the double Michael strategy, are known to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov A pseudo five-component reaction has also been reported to achieve the diastereoselective synthesis of polysubstituted cyclohexanone rings. semanticscholar.org These methods rely on the reaction conditions and the inherent stereochemical preferences of the transition states to favor the formation of one diastereomer over others.

| Methodology | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Organocatalyzed Multicomponent Coupling | Proline Amides | Enantioselective synthesis of cyclohexenones with quaternary stereocenters. | thieme-connect.com |

| Asymmetric Transfer Hydrogenation | Bifunctional Ruthenium Catalysts | Enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives. | mdpi.com |

| Asymmetric Annulation | Chiral Primary Amines | Synthesis of (R)- and (S)-cyclohexenone analogues with up to 96% ee. | mdpi.com |

| Asymmetric Migratory Hydroalkylation | NiH with Chiral Bisoxazoline Ligand | Dynamic kinetic resolution of cycloalkenes to give cis-disubstituted products with high ee. | |

| Cascade Double Michael Reaction | KOH / Phase Transfer Catalyst | Diastereoselective synthesis of highly functionalized cyclohexanones. | beilstein-journals.orgnih.gov |

| Pseudo Five-Component Reaction | Triethylamine | Diastereoselective synthesis of polysubstituted cyclohexanones. | semanticscholar.org |

Biocatalytic Routes for Chiral Resolution and Asymmetric Construction

The hydroxyl group at the C3 position introduces a chiral center into the molecule, making the development of stereoselective synthetic methods a critical area of research. Biocatalysis offers an environmentally benign and highly selective approach to obtain enantiomerically pure forms of this compound. nih.gov

Kinetic Resolution:

A widely employed biocatalytic method for resolving racemic mixtures of secondary alcohols is kinetic resolution using lipases. nrochemistry.commagtech.com.cn In this process, a racemic mixture of this compound can be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer (the alcohol) from the acylated product (the ester). The efficiency of this resolution is determined by the enantiomeric ratio (E value), with higher values indicating better separation.

Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxy-5-pentylcyclohex-2-enone

| Enantiomer | Lipase | Acyl Donor | Solvent | Outcome |

| (R/S) | Candida antarctica lipase B (CAL-B) | Vinyl acetate | Hexane | Selective acylation of one enantiomer |

| (R/S) | Pseudomonas cepacia lipase (PSL) | Isopropenyl acetate | Toluene | Separation of enantiomers |

Asymmetric Construction:

An alternative to resolution is the direct asymmetric synthesis of the desired enantiomer. This can be achieved through the biocatalytic reduction of a prochiral precursor, such as 5-pentylcyclohexane-1,3-dione. Specially engineered ketoreductases (KREDs) or whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae) can reduce one of the ketone functionalities in a stereoselective manner to yield the chiral hydroxyenone. nih.govyoutube.com The use of directed evolution has expanded the substrate scope and stereoselectivity of these biocatalysts, making them powerful tools for asymmetric synthesis. nih.gov

Chemical Reactivity and Synthetic Utility of this compound

The combination of a nucleophilic hydroxyl group and an electrophilic enone system makes this compound a versatile platform for a wide array of chemical transformations.

Electrophilic and Nucleophilic Reactions at the Enone System

The α,β-unsaturated ketone moiety is susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Addition: The conjugated system allows for 1,4-conjugate addition (Michael addition) of soft nucleophiles to the β-carbon. libretexts.orgyoutube.com This reaction is synthetically valuable for introducing a variety of substituents at the 5-position. Harder nucleophiles, such as Grignard reagents, tend to favor 1,2-addition at the carbonyl carbon. rsc.org

Table 2: Representative Nucleophilic Additions to this compound

| Reaction Type | Nucleophile | Reagent | Product Type |

| Michael Addition | Cuprate | (CH₃)₂CuLi | 5-Methyl-3-hydroxy-5-pentylcyclohexanone |

| Grignard Reaction | Grignard Reagent | CH₃MgBr | 1-Methyl-3-hydroxy-5-pentylcyclohex-2-en-1-ol |

Electrophilic Addition: The double bond of the enone can undergo electrophilic addition reactions. For instance, halogenation with reagents like bromine (Br₂) would lead to the formation of a dihalo-derivative.

Oxidation Chemistry of the Hydroxyl Group and Cyclohexenone Core

The secondary alcohol can be readily oxidized to the corresponding ketone, yielding 5-pentylcyclohexane-1,3-dione. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), the Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. youtube.com

The enone system itself can be subject to oxidative cleavage under more vigorous conditions, such as ozonolysis, which would break the six-membered ring.

Reduction Chemistry of Carbonyl and Olefinic Moieties

The carbonyl and olefinic groups of this compound can be selectively reduced.

Carbonyl Reduction: The ketone can be reduced to a secondary alcohol, forming a 1,3-diol. Stereoselective reductions can be achieved using directing groups or specific reducing agents. nih.gov For example, chelation-controlled reductions can favor the formation of syn- or anti-diols. The Luche reduction (NaBH₄, CeCl₃) is known for the selective 1,2-reduction of enones, which in this case would reduce the carbonyl without affecting the double bond, leading to an allylic alcohol. nih.gov

Olefin Reduction: The carbon-carbon double bond can be reduced by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield 3-hydroxy-5-pentylcyclohexanone.

Modifications of the Pentyl Side Chain

The pentyl side chain, being a saturated alkyl group, is generally less reactive than the other functional groups in the molecule. However, it can be functionalized through various C-H activation strategies.

Terminal Functionalization: Recent advances in catalysis have enabled the selective functionalization of the terminal methyl group of alkyl chains. researchgate.net This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce aryl or other functional groups at the end of the pentyl chain. Biocatalytic approaches using certain microorganisms can also achieve terminal hydroxylation.

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide and light), the pentyl chain can be halogenated, with a statistical distribution of products along the chain.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in the structural elucidation of 3-Hydroxy-5-pentylcyclohex-2-enone.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their neighboring environments. Key expected signals would include those for the vinyl proton on the cyclohexenone ring, the protons of the pentyl chain, the methylene (B1212753) protons of the ring, and the hydroxyl proton. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the vinyl proton is expected to appear in the downfield region due to the deshielding effect of the double bond and the carbonyl group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbon, the two olefinic carbons, the carbon bearing the hydroxyl group, and the various carbons of the pentyl chain and the cyclohexene (B86901) ring. The chemical shift of the carbonyl carbon is typically found in the most downfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.4 | s | 1H | H-2 |

| ~3.9 | br s | 1H | -OH |

| ~2.4-2.2 | m | 2H | H-4 |

| ~2.1-1.9 | m | 2H | H-6 |

| ~1.8 | m | 1H | H-5 |

| ~1.3-1.2 | m | 6H | -CH₂- (pentyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~199 | C-1 (C=O) |

| ~175 | C-3 (C-OH) |

| ~105 | C-2 (=CH) |

| ~45 | C-4 |

| ~40 | C-6 |

| ~35 | C-5 |

| ~32 | -CH₂- (pentyl) |

| ~28 | -CH₂- (pentyl) |

| ~23 | -CH₂- (pentyl) |

To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the cyclohexene ring and between the protons of the pentyl chain, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire carbon skeleton. For example, it would show correlations from the vinyl proton (H-2) to the carbonyl carbon (C-1) and the hydroxyl-bearing carbon (C-3), confirming the enone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the relative stereochemistry of the molecule, for instance, the orientation of the pentyl group relative to the substituents on the cyclohexene ring.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of this compound, which is C₁₁H₁₈O₂ (exact mass: 182.1307). chemcd.com By comparing the experimentally measured mass with the calculated mass for the proposed formula, HRMS offers unambiguous confirmation of the elemental composition.

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of this compound, GC-MS can be used to determine its purity and to analyze its fragmentation pattern. The fragmentation pattern, which is the way the molecule breaks apart upon ionization in the mass spectrometer, can provide additional structural information that corroborates the data from other spectroscopic techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (conjugated ketone) |

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group. The strong absorption band around 1650 cm⁻¹ is characteristic of a conjugated carbonyl group, and the band around 1600 cm⁻¹ corresponds to the carbon-carbon double bond in the ring. The absorptions in the 2950-2850 cm⁻¹ region confirm the presence of the aliphatic C-H bonds of the pentyl group and the cyclohexene ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a molecule such as this compound, X-ray crystallography would provide definitive information on the conformation of the cyclohexene ring. Due to the presence of the sp²-hybridized carbons of the enone system, the ring is not planar. It would likely adopt a distorted conformation, such as a sofa or half-chair, to minimize steric strain. The analysis would also precisely locate the positions of the hydroxyl and pentyl substituents on the ring, confirming their relative stereochemistry (cis or trans).

Table 1: Representative Crystal Data for a Substituted Cyclohexenone Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀O₂ |

| Molecular Weight | 256.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6480 (2) |

| b (Å) | 10.9077 (5) |

| c (Å) | 12.4762 (8) |

| α (°) | 70.999 (5) |

| β (°) | 89.533 (4) |

| γ (°) | 75.783 (4) |

| Volume (ų) | 702.31 (6) |

| Z | 2 |

Data obtained for (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one, a structurally related compound. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

While X-ray crystallography provides the solid-state structure, chiroptical techniques are essential for determining the absolute configuration of chiral molecules in solution. Circular dichroism (CD) spectroscopy is a powerful tool for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength, resulting in positive or negative peaks, known as Cotton effects.

For this compound, which possesses a chiral center at the 5-position, two enantiomers exist: (R)-3-hydroxy-5-pentylcyclohex-2-enone and (S)-3-hydroxy-5-pentylcyclohex-2-enone. These enantiomers are non-superimposable mirror images and will produce CD spectra that are mirror images of each other.

The electronic transitions of the enone chromophore in the cyclohexenone ring are primarily responsible for the observed Cotton effects. The sign and magnitude of these effects are highly sensitive to the stereochemistry and conformation of the molecule. nih.gov Specifically, the non-planarity of the cyclohexenone ring and the spatial arrangement of the substituents influence the CD spectrum. nih.gov

The absolute configuration is typically assigned by comparing the experimentally measured CD spectrum with spectra calculated for model structures of known absolute configuration using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov By finding a good match between the experimental and a calculated spectrum, the absolute configuration of the enantiomer can be confidently assigned. This approach has been successfully applied to determine the absolute configurations of various chiral cyclic compounds, including those with multiple stereocenters. uit.no

In the case of 2-cyclohexenone derivatives, the electronic transitions, such as the n→π* and π→π* transitions of the carbonyl and alkene groups, give rise to characteristic Cotton effects. The conformation of the cyclohexene ring (e.g., P or M helicity) and the nature and position of substituents like the hydroxyl and pentyl groups will dictate the sign and intensity of these effects. nih.gov Therefore, CD spectroscopy serves as a critical tool for the unambiguous assignment of the absolute configuration of each enantiomer of this compound.

Computational and Theoretical Chemistry of 3 Hydroxy 5 Pentylcyclohex 2 Enone

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 3-hydroxy-5-pentylcyclohex-2-enone. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

By employing methods such as the B3LYP functional with a 6-311+G(d,p) basis set, the geometry of the molecule can be optimized to find its minimum energy structure. lew.roresearchgate.net Such calculations for analogous cyclohexenone derivatives reveal key bond lengths and angles, showing good agreement with experimental data where available. researchgate.net For this compound, this would involve determining the precise arrangement of atoms in the cyclohexenone ring and the attached pentyl and hydroxyl groups.

A critical aspect of understanding the molecule's reactivity lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap generally implies higher reactivity.

In substituted cyclohexenones, the distribution of HOMO and LUMO densities highlights the reactive sites. For this compound, the HOMO is expected to be localized primarily on the enone system, particularly the electron-rich double bond and the hydroxyl group. The LUMO, conversely, would be centered on the carbonyl carbon and the β-carbon of the enone system, indicating susceptibility to nucleophilic attack at these positions.

Quantum mechanical calculations also allow for the determination of various energetic properties, providing a quantitative measure of the molecule's stability and electronic characteristics.

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Note: These values are representative examples based on DFT calculations of similar cyclohexenone structures and serve to illustrate the types of data obtained.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound, primarily due to the rotatable bonds in the pentyl group and the puckering of the cyclohexenone ring, can be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations.

Molecular mechanics force fields, such as MMFF94 or AMBER, provide a computationally efficient way to map the potential energy surface of the molecule. By systematically rotating the dihedral angles of the pentyl chain and exploring different ring conformations (e.g., half-chair, boat), a comprehensive conformational landscape can be generated. This analysis identifies the low-energy conformers that are most likely to be populated at room temperature.

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule behaves in a realistic chemical environment. Analysis of the MD trajectory can provide information on the average conformation, fluctuations in bond lengths and angles, and the formation of intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental results.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov These calculations, when performed on the optimized geometry of this compound, can predict the full NMR spectrum. By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the observed peaks to specific atoms. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational averaging.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in the IR spectrum. DFT calculations can predict the positions and intensities of characteristic vibrational modes, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the C=C stretch of the enone system. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. lew.ro For this compound, TD-DFT calculations can predict the electronic transitions, such as the n → π* and π → π* transitions of the enone chromophore.

Table 2: Predicted vs. Representative Experimental Spectroscopic Data for a Cyclohexenone System

| Spectroscopic Parameter | Predicted Value | Representative Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~198 ppm | ~195-200 ppm |

| ¹H NMR (vinyl H) | ~5.9 ppm | ~5.8-6.1 ppm |

| IR (C=O stretch) | ~1680 cm⁻¹ | ~1660-1690 cm⁻¹ |

Note: Predicted values are based on typical computational results for cyclohexenone systems and are subject to the level of theory used. Experimental values are representative ranges.

Computational Studies on Reaction Mechanisms and Transition States in this compound Transformations

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated.

A key aspect of mechanistic studies is the identification of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics.

For this compound, several types of reactions can be computationally explored:

Tautomerism: The equilibrium between the keto and enol forms of the β-dicarbonyl system can be investigated. Computational methods can determine the relative stabilities of the tautomers and the energy barrier for the interconversion, providing insights into the position of the tautomeric equilibrium.

Michael Addition: The reaction of a nucleophile with the β-carbon of the enone system is a common transformation. Computational studies can model the approach of the nucleophile, locate the transition state for the addition, and determine the stereochemical outcome of the reaction.

Diels-Alder Reaction: The cyclohexenone moiety can act as a dienophile in Diels-Alder reactions. wikipedia.org Quantum mechanical calculations can be used to study the frontier molecular orbital interactions between the dienophile and a diene, predict the regioselectivity and stereoselectivity of the cycloaddition, and calculate the activation energies for the formation of different products. wikipedia.org

Oxidation and Reduction: The oxidation of the hydroxyl group or the reduction of the carbonyl group and the double bond can also be studied computationally. These studies can help to understand the selectivity of different reagents and the mechanisms of these transformations.

By elucidating the detailed pathways of these reactions, computational chemistry not only rationalizes experimental observations but also guides the design of new synthetic strategies and the prediction of the reactivity of this compound in various chemical environments.

Biological Activities and Mechanistic Investigations

Antioxidant and Free Radical Scavenging Mechanisms

There is currently no published data on the antioxidant or free radical scavenging properties of 3-Hydroxy-5-pentylcyclohex-2-enone.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

No studies have been found that investigate the anti-inflammatory potential of this compound.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX-2)

Information regarding the inhibitory effects of this compound on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) is not available.

Crosstalk with Key Signaling Pathways (e.g., NF-κB, MAPK Cascades)

There is no research documenting the interaction of this compound with key inflammatory signaling pathways like NF-κB or MAPK cascades.

Antimelanogenesis Mechanisms and Tyrosinase Pathway Modulation

The potential for this compound to influence melanogenesis or modulate the tyrosinase pathway has not been explored in any published research.

Antimicrobial Spectrum and Modes of Action against Pathogens

There are no available data on the antimicrobial activity of this compound against any pathogens.

Enzyme Modulation and Inhibition Profiles (e.g., Lipoxygenase, Acetylcholinesterase)

The inhibitory profile of this compound against enzymes such as lipoxygenase or acetylcholinesterase has not been reported.

Structure-Activity Relationships (SAR) for Biological Effects

The investigation into a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives has shed light on the critical structural features necessary for potent inhibition of 4-hydroxyphenylpyruvate dioxygenase. The findings from this research indicate that both the dicarbonyl groups and the cyclopropyl (B3062369) moiety are essential for high inhibitory activity. nih.gov

Substitutions at various positions on the cyclohexenone ring were found to have a significant impact on the inhibitory potency of these compounds. Specifically, modifications at the 2-position of the ring system dramatically affected the compound's efficacy. In contrast, the 5-position was found to be more tolerant to a range of substantial variations, with the resulting analogs retaining significant inhibitory potential. nih.gov

Among the synthesized and tested compounds, the introduction of a chloro group at the 2-position resulted in the most potent inhibitor in the series, exhibiting an IC50 value of 15 nM. Other analogs that were synthesized as part of this study proved to be less potent inhibitors when compared to the parent compound. nih.gov

The following table provides a detailed look at the structure-activity relationships for this series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, showcasing the impact of different substituents at the 2- and 5-positions on their inhibitory activity against 4-HPPD.

Table 1: Structure-Activity Relationship of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one Derivatives as 4-HPPD Inhibitors

| Compound | R1 (Position 2) | R2 (Position 5) | IC50 (nM) nih.gov |

| 1 | H | H | 150 |

| 2 | H | CH3 | 200 |

| 3 | H | n-C3H7 | 180 |

| 4 | H | n-C5H11 | 250 |

| 5 | H | Ph | 300 |

| 6 | H | 4-Cl-Ph | >1000 |

| 7 | H | 4-CH3-Ph | 500 |

| 8 | H | 4-OCH3-Ph | 800 |

| 9 | H | 2-thienyl | 350 |

| 10 | H | 2-furyl | 400 |

| 11 | CH3 | H | >1000 |

| 12 | Cl | H | 15 |

| 13 | Br | H | 50 |

Biogenesis and Isolation from Natural Sources

Natural Occurrence and Ecological Context of Cyclohexenone Derivatives

Cyclohexenone derivatives are a class of secondary metabolites that have been isolated from a variety of natural sources, particularly from the plant kingdom and from endophytic fungi. nih.gov Species belonging to the Annonaceae family are notably rich in oxygenated cyclohexene (B86901) derivatives. nih.gov Phytochemical investigations of genera such as Uvaria and Monanthotaxis have revealed a diverse array of these compounds, often isolated from the stem and root barks. nih.gov

The ecological role of these compounds is likely linked to their observed biological activities. For instance, various cyclohexenone derivatives isolated from Uvaria pandensis have demonstrated antibacterial and cytotoxic properties. This suggests that these compounds may function as defense chemicals for the plant, protecting it against pathogenic microorganisms and herbivores. The use of some of these plants in traditional medicine to treat ailments like stomach disorders and fevers further points to the bioactivity of their constituent cyclohexenone derivatives.

Endophytic fungi are another significant source of cyclohexenone derivatives. A chemical investigation of the endophytic fungus Diaporthe foeniculina led to the isolation of several new cyclohexanone (B45756) derivatives, named foeniculins A–H. nih.gov The production of these compounds by endophytic fungi suggests a complex ecological relationship between the fungus and its host plant, where the fungus may contribute to the host's chemical defense system.

The following table summarizes the natural occurrence of some representative cyclohexenone derivatives and their reported biological activities, providing context for their ecological significance.

| Compound Name | Natural Source | Plant Part/Organism | Reported Biological Activity |

| Dipandensin A and B | Uvaria pandensis | Stem and Root Bark | Antibacterial, Cytotoxic |

| Pandensenols A–C | Uvaria pandensis | Stem and Root Bark | Antibacterial, Cytotoxic |

| Trichocarpeols A–C | Monanthotaxis trichocarpa | Roots | Not specified |

| Uvaretin | Monanthotaxis trichocarpa | Roots | Antibacterial (against Bacillus subtilis) |

| Foeniculins A–H | Diaporthe foeniculina (Endophytic Fungus) | Fungal Culture | Cytotoxic, Antibacterial |

This table is interactive. Users can sort the data by clicking on the column headers.

Postulated Biosynthetic Pathways to 3-Hydroxy-5-pentylcyclohex-2-enone Analogues

The precise biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other natural products with similar structures, a plausible pathway can be postulated. The formation of the cyclohexenone ring is likely accomplished through a polyketide synthase (PKS) pathway. wikipedia.org

Polyketide synthases are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. wikipedia.orgnih.gov The biosynthesis of a 5-alkylated cyclohexenone derivative would likely begin with a specific starter unit, followed by the sequential addition of extender units, typically malonyl-CoA.

A postulated biosynthetic scheme for analogues of this compound can be broken down into the following key steps:

Chain Initiation: The biosynthesis is likely initiated with a six-carbon starter unit, such as hexanoyl-CoA, which would ultimately form the pentyl side chain and one of the ring carbons. This starter unit is loaded onto the acyl carrier protein (ACP) of the PKS.

Polyketide Chain Elongation: The initial six-carbon chain is then extended by the iterative addition of malonyl-CoA extender units. Each extension cycle involves a decarboxylative Claisen condensation catalyzed by the ketosynthase (KS) domain of the PKS. For the formation of a cyclohexenone ring, two such extension steps would be required. wikipedia.orgnih.gov

Reductive Tailoring: During the chain elongation process, the β-keto groups formed after each condensation can be selectively modified by tailoring domains within the PKS, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. For this compound, a ketoreductase would be required to generate the hydroxyl group at the C-3 position.

Cyclization and Release: Once the full-length polyketide chain is assembled, it undergoes an intramolecular cyclization reaction to form the six-membered ring. This is often followed by the release of the final product from the PKS enzyme, a step that can be catalyzed by a thioesterase (TE) domain. nih.gov

The alkylation, in this case the pentyl group at the 5-position, is a key structural feature. While the use of an alkyl-CoA starter unit is a common strategy, alternative biosynthetic logic could involve a later-stage C-alkylation of a pre-formed cyclohexenone scaffold. Enzymatic C-alkylation reactions are known in natural product biosynthesis, although they are considered unusual. nih.govresearchgate.net

The table below outlines the key postulated enzymatic steps and their functions in the biosynthesis of this compound analogues.

| Postulated Enzymatic Step | Enzyme/Domain Type | Function |

| Chain Initiation with Alkyl Unit | Acyltransferase (AT) | Selects and loads a hexanoyl-CoA starter unit. |

| Chain Elongation | Ketosynthase (KS) | Catalyzes the C-C bond formation via Claisen condensation with malonyl-CoA. |

| Hydroxyl Group Formation | Ketoreductase (KR) | Reduces a specific keto group to a hydroxyl group. |

| Ring Formation | Cyclase (CYC) domain or spontaneous cyclization | Catalyzes the intramolecular aldol (B89426) or Claisen condensation to form the cyclohexenone ring. |

| Product Release | Thioesterase (TE) | Hydrolyzes the thioester bond, releasing the final product from the PKS. |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Extraction and Purification Techniques for Natural Product Analogues

The isolation of pure natural product analogues like this compound from complex biological matrices is a critical and often challenging step in natural product research. manchester.ac.uk Modern separation science offers a suite of advanced techniques to achieve this with high resolution and efficiency.

Initial extraction from the source material, such as plant tissues or fungal cultures, is typically performed using organic solvents of varying polarity, for instance, methanol (B129727) or ethyl acetate. nih.gov The resulting crude extract is a complex mixture containing numerous compounds. To isolate the target cyclohexenone derivatives, a combination of chromatographic techniques is employed.

Column chromatography over silica (B1680970) gel is a fundamental first step to fractionate the crude extract based on polarity. nih.gov This is often followed by more sophisticated methods for further purification. Sephadex LH-20 , a size-exclusion chromatography matrix, is frequently used to separate compounds based on their molecular size and to remove pigments and other impurities. nih.gov

For achieving high purity, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative (prep-HPLC) and semi-preparative formats, is indispensable. nih.govmanchester.ac.uk Reversed-phase HPLC, using columns like C18, is commonly used to separate moderately polar compounds like hydroxylated cyclohexenones. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even greater resolution and faster separation times. manchester.ac.uk

More advanced and specialized techniques include:

Centrifugal Partition Chromatography (CPC): This is a form of liquid-liquid countercurrent chromatography that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. CPC is particularly useful for the gentle purification of sensitive natural products.

Functional Chromatography: This innovative technique uses a biological target, such as a specific protein, as the stationary phase to isolate compounds from a mixture based on their binding affinity. researchgate.netacs.org This method has the advantage of isolating biologically active compounds directly.

The final structural elucidation of the purified compounds is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . nih.gov

The following table provides a comparison of commonly used advanced techniques for the isolation and purification of natural product analogues.

| Technique | Principle of Separation | Key Advantages | Typical Application in Cyclohexenone Isolation |

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | High resolution, high purity, well-established. | Final purification of fractions from column chromatography. nih.govmanchester.ac.uk |

| UHPLC | Similar to HPLC but uses smaller particle sizes in the column for higher efficiency. | Faster analysis, better resolution, lower solvent consumption. | Analytical scale separation and method development for preparative scale. manchester.ac.uk |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support. | No irreversible adsorption, high sample loading capacity, gentle. | Purification of moderately polar compounds from complex extracts. |

| Sephadex LH-20 Chromatography | Size exclusion and adsorption effects. | Effective for removing pigments and separating compounds by size. | Intermediate purification step after initial silica gel chromatography. nih.gov |

| Functional Chromatography | Affinity to a specific biological target immobilized on a support. | Isolates compounds with a specific biological function, linking purification to bioactivity. researchgate.netacs.org | Screening extracts for cyclohexenones that bind to a particular enzyme or receptor. |

This table is interactive. Users can sort the data by clicking on the column headers.

Future Perspectives and Interdisciplinary Research Directions

Innovations in Synthetic Methodologies for 3-Hydroxy-5-pentylcyclohex-2-enone and Related Analogues

The development of novel and efficient synthetic routes is paramount to enabling further investigation of this compound and its structural relatives. Established methods for creating cyclohexenone rings, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provide a foundational approach. wikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.org This reaction sequence brings together a ketone and a methyl vinyl ketone to construct the six-membered ring. wikipedia.org The aldol condensation itself, a reaction that forms a β-hydroxy aldehyde or ketone, is a critical step in this process. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com

Future innovations may lie in the development of more stereoselective and atom-economical methodologies. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexenones, offering an alternative to traditional metal-based catalysts. jk-sci.com The exploration of novel catalytic systems, including those based on earth-abundant metals or biocatalysis through enzymatic transformations, could lead to more sustainable and efficient syntheses. mdpi.com Furthermore, the development of one-pot procedures that combine multiple synthetic steps would streamline the production of this compound and a diverse library of its analogs for biological screening.

Integration of Advanced Computational and Experimental Approaches in Chemical Biology

The field of chemical biology is increasingly benefiting from the integration of computational tools with experimental techniques. nih.gov For a molecule like this compound, this synergy can accelerate the discovery of its biological functions. Computational methods, often grouped under the umbrella of Computer-Aided Drug Design (CADD), can predict the potential biological targets of a compound through molecular docking studies. nih.govnih.govmdpi.com In these simulations, the three-dimensional structure of the small molecule is virtually "docked" into the binding site of a protein to estimate the binding affinity and predict potential interactions.

These in silico predictions can then guide experimental validation. High-throughput screening (HTS) of this compound against a panel of biological targets, such as enzymes or receptors, can be performed to identify "hits." The biological activity of various alkyl-substituted cyclohexanones and their corresponding alcohols has been explored, with some showing estrogenic activity in rainbow trout. oup.com Such screening could reveal whether this compound possesses similar or different activities. Molecular dynamics simulations can further refine our understanding of how the compound interacts with its target protein over time, providing insights into the stability of the complex. nih.gov This iterative cycle of computational prediction and experimental verification is a powerful paradigm for elucidating the chemical biology of novel compounds.

Exploration of Novel Biological Targets and Mechanistic Insights

A primary goal in the study of new chemical entities is the identification of their biological targets and the elucidation of their mechanism of action. The cyclohexenone core is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of proteins. For instance, some cyclohexanone-derived molecules, like ketamine, are known to act as NMDA receptor antagonists. wikipedia.org While structurally different, this highlights the potential for cyclohexanone-based scaffolds to interact with neuronal targets.

Future research could involve unbiased screening approaches, such as activity-based protein profiling (ABPP), to identify the cellular targets of this compound directly in a complex biological system. Once a target is identified, further studies would be necessary to understand the molecular mechanism of action. This could involve investigating whether the compound acts as an inhibitor, an activator, or a modulator of the target's function. For example, if the target is an enzyme, kinetic studies would be performed to determine the type of inhibition. Understanding the precise molecular interactions through techniques like X-ray crystallography of the compound bound to its target would provide invaluable mechanistic details. The exploration of the biological activity of alkyl-substituted cyclohexenones has shown that the nature and position of the alkyl group can significantly influence activity, underscoring the importance of studying the specific effects of the pentyl group in this compound. acs.orgchempedia.info

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-5-pentylcyclohex-2-enone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Cyclohexenone derivatives are typically synthesized via Claisen-Schmidt condensations or Michael additions. For this compound, a ketone-phenol conjugate system requires careful control of pH and temperature to prevent side reactions like over-oxidation or dimerization. Use anhydrous solvents (e.g., THF or DCM) and catalytic bases (e.g., KCO) to stabilize intermediates . Monitor reaction progress via TLC (R ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Purity validation should include H NMR (e.g., δ 5.8–6.2 ppm for enone protons) and HPLC-MS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- H NMR : Key peaks include a downfield singlet (~δ 1.5–2.5 ppm) for the pentyl chain and a broad OH signal (~δ 3.5–4.5 ppm) .

- FT-IR : Confirm the α,β-unsaturated ketone (C=O stretch ~1680–1720 cm) and hydroxyl group (broad peak ~3200–3500 cm) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, referencing similar cyclohexenone structures (e.g., 3-methyl-5-phenyl derivatives) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for high solubility, but note potential degradation under prolonged exposure. For kinetic stability assays, use buffered aqueous solutions (pH 7.4) with <5% organic co-solvents. Monitor degradation via UV-Vis (λ ~270–300 nm) and correlate with HPLC retention times .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model the enone’s LUMO distribution, focusing on the α,β-unsaturated system. Experimental validation: React with Grignard reagents (e.g., MeMgBr) and analyze regioselectivity via C NMR (e.g., C-5 vs. C-3 adducts). Compare kinetic data (Arrhenius plots) to computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If H NMR suggests axial-equatorial isomerism but X-ray data shows planar geometry, re-examine sample preparation (e.g., solvent-induced conformational changes). Use variable-temperature NMR to detect dynamic equilibria or employ NOESY to confirm spatial proximity of protons .

Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~2.5–3.5), permeability, and cytochrome P450 interactions. Validate with in vitro microsomal assays: Incubate with liver microsomes, extract metabolites via SPE, and identify via LC-QTOF-MS .

Experimental Design & Data Analysis

Designing a kinetic study to assess the compound’s oxidation stability under ambient conditions

- Protocol :

- Prepare solutions in ethanol/water (1:1) and expose to UV light (λ = 254 nm).

- Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via GC-FID.

- Fit data to pseudo-first-order kinetics: , reporting and Arrhenius parameters .

Addressing low reproducibility in synthetic yields: A troubleshooting guide

- Critical Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.